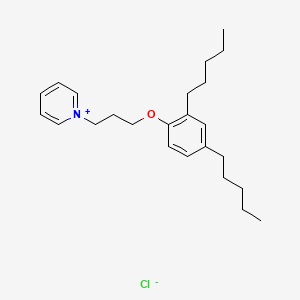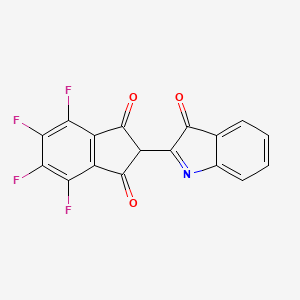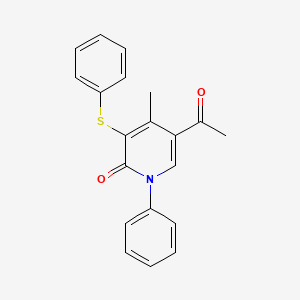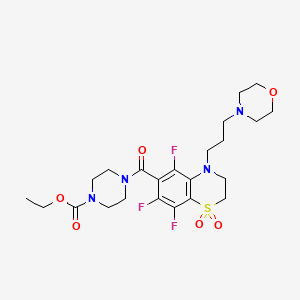
C24H36ClNO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and an ethanol group attached to a dihexylamino group. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol typically involves the reaction of 7-chloro-1-naphthaldehyde with dihexylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as to yield alcohols or amines.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes , leading to modulation of signal transduction pathways . This interaction can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(7-Chloro-1-naphthyl)-2-(diethylamino)ethanol
- 1-(7-Chloro-1-naphthyl)-2-(dipropylamino)ethanol
- 1-(7-Chloro-1-naphthyl)-2-(dibutylamino)ethanol
Uniqueness
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol is unique due to its specific substitution pattern and the presence of the dihexylamino group, which imparts distinct physicochemical properties. These properties make it particularly suitable for certain applications in organic synthesis and medicinal chemistry, where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C24H36ClNO |
|---|---|
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
1-[3-(2,4-dipentylphenoxy)propyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H36NO.ClH/c1-3-5-8-13-22-15-16-24(23(21-22)14-9-6-4-2)26-20-12-19-25-17-10-7-11-18-25;/h7,10-11,15-18,21H,3-6,8-9,12-14,19-20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WXWLHBNPAXAQKB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC1=CC(=C(C=C1)OCCC[N+]2=CC=CC=C2)CCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B15171508.png)

![2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-](/img/structure/B15171517.png)




![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)


![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)
